
(S)-2-(2-Chlorophenyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Chlorophenyl)piperidine hydrochloride (S-CPH) is a synthetic compound with a wide array of applications. It is used in a variety of scientific research, including organic synthesis and drug development. S-CPH is a white crystalline powder, with a molecular weight of 279.07 g/mol and a melting point of ~135°C. It is soluble in water and organic solvents, and is stable under normal conditions.
Applications De Recherche Scientifique
(S)-2-(2-Chlorophenyl)piperidine hydrochloride has a variety of applications in scientific research. It is used as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. It is also used in the development of drugs and pharmaceuticals. Additionally, this compound has been studied for its potential as an antifungal agent.
Mécanisme D'action
The exact mechanism of action of (S)-2-(2-Chlorophenyl)piperidine hydrochloride is still not fully understood. However, it is believed that this compound binds to the cell membrane of fungi, leading to a disruption of the membrane structure and an inhibition of fungal growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that this compound has antifungal activity against a variety of fungal species, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. Additionally, this compound has been shown to have antimicrobial activity against Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-2-(2-Chlorophenyl)piperidine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under normal conditions. Additionally, this compound is soluble in both water and organic solvents, making it suitable for a variety of applications. On the other hand, this compound has several limitations for use in laboratory experiments. It has a low solubility in methanol, and it is not very soluble in ethanol. Additionally, this compound is a relatively weak antifungal agent, so it may not be suitable for the treatment of more severe fungal infections.
Orientations Futures
There are a number of potential future directions for research on (S)-2-(2-Chlorophenyl)piperidine hydrochloride. Further studies could be conducted to explore its potential as an antifungal agent, as well as its potential as an antimicrobial agent. Additionally, studies could be conducted to explore the effects of this compound on other organisms, such as plants and animals. Additionally, studies could be conducted to explore the effects of this compound on other physiological processes, such as cell growth and differentiation. Finally, further studies could be conducted to explore the potential applications of this compound in drug development and organic synthesis.
Méthodes De Synthèse
(S)-2-(2-Chlorophenyl)piperidine hydrochloride is synthesized by a three-step procedure. In the first step, a chloroform solution of 2-chlorophenylpiperidine is treated with sodium hydroxide and heated to reflux. This yields an aqueous solution of (S)-2-(2-chlorophenyl)piperidine. The second step involves treating the aqueous solution with hydrochloric acid, which yields this compound. Finally, the hydrochloride salt is recrystallized from methanol to obtain a pure product.
Propriétés
IUPAC Name |
(2S)-2-(2-chlorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCRQHGUYZXTL-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)

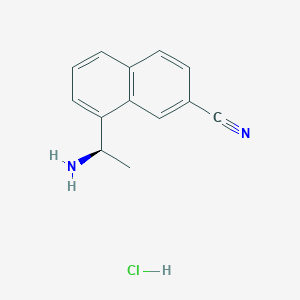
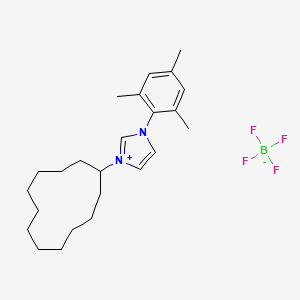
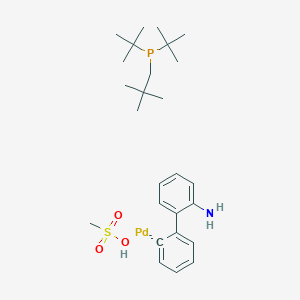
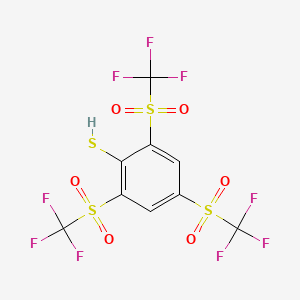

![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)
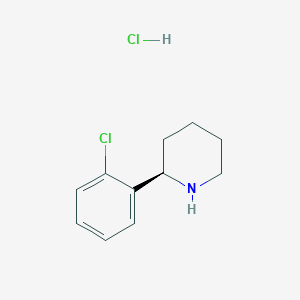

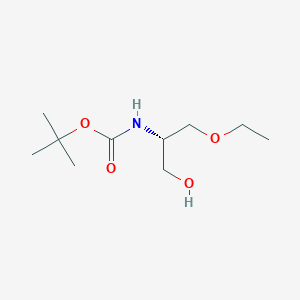
![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)